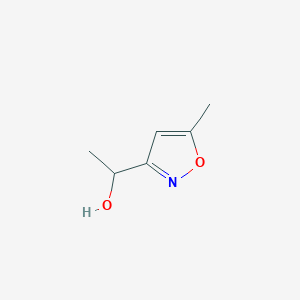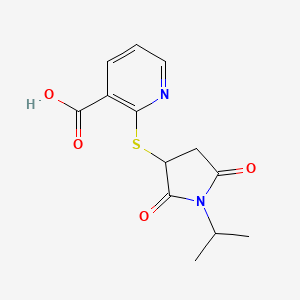
1H-Pyrrole-3-ethanamine, alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrroles, the class of compounds to which 1H-Pyrrole-3-ethanamine, alpha-methyl- belongs, can be achieved through several methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Applications De Recherche Scientifique
Chemical Structure and Reactivity
1H-Pyrrole-3-ethanamine, alpha-methyl-, a compound with the pyrrole structure, has shown considerable interest in chemical research. Its structural properties, especially the presence of the pyrrole ring, make it a key player in synthesizing various biologically active and pharmacologically relevant compounds. The pyrrole structure has been widely utilized in drug design due to its versatility and ability to bind selectively to biological targets. Pyrrole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, and have been recognized as pharmacophore units in many drugs (Li Petri et al., 2020).
Anion Binding and Sensing
Research has also been focused on pyrrole-based macrocycles like N-confused calix[4]pyrroles (NCCPs), which are known for their unique anion-binding properties. These compounds are of particular interest in the field of anion binding and sensing. The distinct binding mode of NCCPs to anions, which is different from regular calix[4]pyrroles, offers unique anion-binding affinity and selectivity. These properties are attributed to the structural configuration of NCCPs, allowing them to engage in hydrogen bonding and CH-anion contacts in a distinct manner. This feature has made NCCPs a subject of study for their potential applications in colorimetric sensors for anion binding (Anzenbacher et al., 2006).
Synthesis and Application of Derivatives
The pyrrole structure is a fundamental building block in synthetic chemistry, especially for creating a wide array of heterocyclic compounds. Enaminoketones and enaminonitriles, derived from pyrrole, are versatile intermediates used extensively for synthesizing various heterocycles, including pyrrole derivatives. These intermediates are known for their ambident nucleophilicity and electrophilicity, making them crucial in synthesizing natural products and biologically active compounds. The use of these intermediates allows access to a variety of complex structures, reflecting the significance of pyrrole and its derivatives in medicinal chemistry and drug development (Negri et al., 2004).
Supramolecular Chemistry
Pyrrole-derived calixpyrrole scaffolds have been explored for constructing supramolecular capsules. These structures exhibit unique properties due to their conformational and structural analogy to calix[4]arenes. Despite the limited literature, calix[4]pyrrole derivatives demonstrate potential in forming capsular aggregates through various interactions, including hydrogen bonding and ion coordination. This opens up avenues for their application in creating molecular capsules with specific binding and sensing capabilities (Ballester, 2011).
Propriétés
IUPAC Name |
1-(1H-pyrrol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,9H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTHAWZPEGHZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128600-49-7 |
Source


|
| Record name | 1-(1H-pyrrol-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)
![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)

![2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2555789.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)
![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)
![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)
